(R)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chiral organic compound recognized for its unique structure and potential biological activities. Its molecular formula is and it has a molecular weight of approximately 197.66 g/mol. The compound is classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group in its structure, which are key functional groups in many biological processes.
The synthesis of (R)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves several key steps:
These multi-step synthetic routes allow for precise control over the stereochemistry and functionalization of the compound, which is critical for its biological activity.
The molecular structure of (R)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can be represented as follows:
C1CC(C2=CC(=C(C=C2C1)Cl)O)NThe structure features a tetrahydronaphthalene backbone with an amino group at the 8-position and a chlorine atom at the 3-position, contributing to its chiral nature.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with different properties.
The mechanism of action for (R)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Understanding these interactions is crucial for developing therapeutic applications based on this compound.
The physical properties of (R)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 197.66 g/mol |
| Molecular Formula | |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Due to limited data on some physical properties like density and boiling point, further experimental characterization may be necessary for practical applications.
(R)-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has potential applications in various scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: